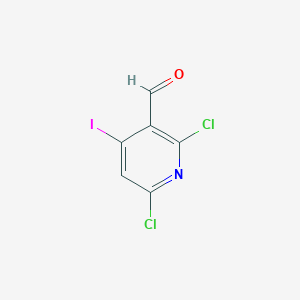

![molecular formula C18H17NO7S2 B2552522 7-(3,4-二甲氧基苯基)-2-氧代-3,7-二氢-2H-噻吩并[2,3-d]噻唑-5,6-二羧酸二甲酯 CAS No. 868152-88-9](/img/structure/B2552522.png)

7-(3,4-二甲氧基苯基)-2-氧代-3,7-二氢-2H-噻吩并[2,3-d]噻唑-5,6-二羧酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

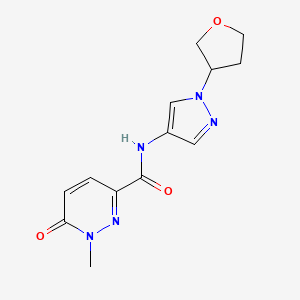

The compound , dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate, is a heterocyclic molecule that appears to be related to a class of compounds that can be synthesized through various cycloaddition reactions involving esters and thiazole derivatives. Although the specific compound is not directly mentioned in the provided papers, the general methods and structures discussed can give insights into its possible characteristics and synthetic pathways.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves 1,3-dipolar cycloaddition reactions. For instance, the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes can afford pyrrolo[1,2-c]thiazole derivatives . Similarly, the reaction of dimethyl acetylenedicarboxylate with various nucleophiles, including thiols and aminoazoles, can lead to the formation of heterocyclic compounds with thiazole structures . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex, with the possibility of different conformations. For example, the crystal structures of two dimethyl 1,3-thiazolidinedicarboxylates showed that the 1,3-thiazolidine ring can adopt twisted or envelope conformations . This suggests that the dimethyl 7-(3,4-dimethoxyphenyl) derivative could also exhibit a range of conformations, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Thiazole and thiazolidine derivatives can participate in various chemical reactions. The addition of dimethyl acetylenedicarboxylate to thioxoquinazolinones resulted in the formation of thiazoloquinazoline dicarboxylates . This indicates that the compound may also undergo similar addition reactions, potentially leading to a variety of cycloadducts with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the planarity of the thiazole ring and its conformation can impact the molecule's stability and reactivity . The presence of ester side-chains in related compounds suggests that the compound of interest may also have functional groups amenable to further chemical modifications .

科学研究应用

合成化学应用

合成化学的研究探索了与7-(3,4-二甲氧基苯基)-2-氧代-3,7-二氢-2H-噻吩并[2,3-d]噻唑-5,6-二羧酸二甲酯结构相似的化合物的反应性和功能化。例如,对相关化合物的烷基化和氧化研究证明了通过选择性氧化过程创造各种衍生物的潜力,这对于开发具有独特性质的新合成路线和分子至关重要 (Ohkata, Takee, & Akiba, 1985)。

药物化学和抗氧化活性

含有噻唑和噻吩并[2,3-d]噻唑部分的化合物已被合成并评估其抗氧化性能。这些化合物的构效关系 (SAR) 分析提供了设计具有增强抗氧化能力分子的见解,这可能有助于开发针对氧化应激相关疾病的治疗剂 (Queiroz, Ferreira, Calhelha, & Estevinho, 2007)。

抗菌和抗增殖活性

源自 1,3,4-恶二唑的 N-曼尼希碱的合成及其随后对各种癌细胞系的抗菌和抗增殖活性的评估说明了含噻唑化合物在开发新的抗菌剂和癌症治疗中的潜力。研究重点介绍了针对几种癌细胞系的广谱抗菌活性和有效的抗增殖作用,表明了这些化合物的有希望的治疗应用 (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021)。

缓蚀

在材料科学的背景下,噻唑衍生物已被合成并评估其在酸性环境中对金属的缓蚀效率。对这些化合物的研究揭示了它们的高抑制效率,表明它们在工业环境中作为缓蚀剂的潜在应用。此应用对于延长金属部件的使用寿命和减少因腐蚀造成的经济损失至关重要 (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019)。

作用机制

Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

未来方向

Thiazoles are an important class of five-membered heterocyclic compounds, which have drawn the attention of chemists over the years . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that there is ongoing interest in the development and study of thiazole derivatives, including potentially “dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate”.

属性

IUPAC Name |

dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S2/c1-23-9-6-5-8(7-10(9)24-2)11-12(16(20)25-3)14(17(21)26-4)27-15-13(11)28-18(22)19-15/h5-7,11H,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFRCUWOHJWVCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)

![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)